molecular formula C17H23N3O5 B8436535 Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate

Cat. No. B8436535
M. Wt: 349.4 g/mol
InChI Key: XWVWVGOJQSJHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-[2-(3-nitrophenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-18(8-10-19)15(21)12-13-5-4-6-14(11-13)20(23)24/h4-6,11H,7-10,12H2,1-3H3

InChI Key

XWVWVGOJQSJHJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried, round-bottom flask was charged with tert-butyl piperazine-1-carboxylate (1.1 eq), 3-nitrophenylacetic acid (7A, 1.0 eq), EDC (1.2 eq), and HOBT (1.2 eq). The flask was flushed with nitrogen, and A, N-dimethylfomamide (about 0.5 M 7A in DMF) and triethylamine (2.0 eq) were added by syringe. The resulting reaction mixture was stirred overnight at room temperature. The reaction mixture was then diluted with EtOAc, and washed 4 times with H2O, twice with 1 N aq. KHSO4, once with saturated NaHCO3, and once with brine. The organic layer was dried over Na2 SO4, filtered and concentrated in vacuo. Tert-butyl 4-(2-(3-nitrophenyl)acetyl)piperazine-1-carboxylate (7B) was isolated as a solid (80%) and used without further purification.
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